4-Amino-2-bromonicotinaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
4-amino-2-bromopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-3H,(H2,8,9) |
InChI Key |
WYPSWPRKTXDYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)C=O)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformative Chemistry of 4 Amino 2 Bromonicotinaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is a primary site for a variety of chemical reactions, enabling the extension of the carbon skeleton and the introduction of new functional groups.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde in 4-amino-2-bromonicotinaldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com This makes it susceptible to attack by nucleophiles. In a typical nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated to yield an alcohol. libretexts.orgyoutube.com The rate of these reactions can be influenced by both steric and electronic factors. masterorganicchemistry.com While specific studies on this compound are not abundant in the provided results, the general principles of nucleophilic addition to aldehydes are well-established and would apply. For instance, the addition of organometallic reagents like Grignard reagents would lead to the formation of secondary alcohols.
The general mechanism for nucleophilic addition to an aldehyde is as follows:
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon.
Intermediate Formation: The pi electrons of the carbonyl bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by a suitable acid source to give the final alcohol product. libretexts.org
Condensation and Imine Formation for Intermediate Derivatization
The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is a cornerstone for creating diverse intermediates. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of imines is a reversible process and is often catalyzed by acid. libretexts.orglibretexts.org The removal of water from the reaction mixture can drive the equilibrium towards the formation of the imine product. nih.gov
These imine intermediates can be further functionalized. For example, they can be reduced to form secondary amines, a process known as reductive amination. masterorganicchemistry.com This two-step sequence of imine formation followed by reduction is a powerful method for constructing C-N bonds.
Table 1: Examples of Condensation Reactions for Imine Formation This table is illustrative of general imine formation reactions as specific examples for this compound were not detailed in the search results.
| Reactant 1 (Aldehyde/Ketone) | Reactant 2 (Primary Amine) | Product (Imine) | Conditions |
|---|---|---|---|
| Benzaldehyde | Ethylamine | N-Benzylideneethanamine | Rapid condensation masterorganicchemistry.com |
| Aldehyde | Primary Amine | Aldimine | Acid or base catalysis organic-chemistry.org |
| Ketone | Primary Amine | Ketimine | Acid or base catalysis organic-chemistry.org |
Redox Transformations (Oxidation and Reduction)
The aldehyde group in this compound can undergo both oxidation and reduction, providing pathways to other important functional groups. libretexts.orglibretexts.org
Oxidation: Aldehydes are readily oxidized to carboxylic acids. libretexts.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O), often used in the Tollens' test. lumenlearning.com The oxidation of this compound would yield 4-amino-2-bromonicotinic acid, a valuable synthetic intermediate. In organic chemistry, oxidation is characterized by an increase in the number of bonds to more electronegative elements like oxygen, or a decrease in the number of bonds to hydrogen. libretexts.orgmasterorganicchemistry.com
Reduction: The aldehyde can be reduced to a primary alcohol. libretexts.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). lumenlearning.com The reduction of this compound would result in (4-amino-2-bromopyridin-3-yl)methanol. This transformation involves an increase in the number of carbon-hydrogen bonds. masterorganicchemistry.com
Table 2: Redox Transformations of Aldehydes This table outlines general redox reactions applicable to the aldehyde group.
| Starting Material | Transformation | Product | Typical Reagents |
|---|---|---|---|
| Aldehyde | Oxidation | Carboxylic Acid | KMnO4, H2CrO4, Ag2O lumenlearning.com |
| Aldehyde | Reduction | Primary Alcohol | NaBH4, LiAlH4 lumenlearning.com |
Wittig and Aldol (B89426) Condensation Reactions
Wittig Reaction: The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes. masterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com Applying the Wittig reaction to this compound would allow for the introduction of a variety of substituted vinyl groups at the 3-position of the pyridine (B92270) ring.
Aldol Condensation: Aldol reactions involve the reaction of an enolate ion with a carbonyl compound. masterorganicchemistry.com In a crossed or mixed aldol reaction, two different carbonyl compounds are used. youtube.com this compound can act as the electrophilic partner in a crossed aldol reaction with another enolizable aldehyde or ketone. This reaction would lead to the formation of a β-hydroxy aldehyde, which can then undergo dehydration to form an α,β-unsaturated aldehyde. masterorganicchemistry.com This provides a route to extend the carbon chain and introduce new functionalities.
Reactivity of the Bromine Substituent
The bromine atom at the 2-position of the pyridine ring is a key handle for introducing further molecular diversity, primarily through cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Aryl Halides)
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. youtube.comlibretexts.org This reaction is a versatile method for forming carbon-carbon bonds. beilstein-journals.org The bromine atom in this compound makes it an excellent substrate for Suzuki-Miyaura coupling.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl halide. libretexts.org
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org
By employing different boronic acids, a wide variety of aryl or vinyl substituents can be introduced at the 2-position of the pyridine ring. This reaction is highly valued for its mild reaction conditions and tolerance of many functional groups. beilstein-journals.orgnih.gov
Table 3: Key Features of Suzuki-Miyaura Coupling
| Feature | Description |
|---|---|
| Catalyst | Typically a Palladium(0) complex libretexts.org |
| Reactants | Aryl/Vinyl Halide (or Triflate) and an Organoboron Reagent libretexts.org |
| Base | Required for the transmetalation step (e.g., K2CO3, K3PO4) libretexts.org |
| Bond Formed | Carbon-Carbon (sp2-sp2, sp2-sp3, etc.) |
| Advantages | Mild conditions, high functional group tolerance, commercially available reagents youtube.com |
Nucleophilic Aromatic Substitution Pathways
The pyridine nucleus in this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway for the replacement of substituents on the aromatic ring. The bromo group at the C2 position serves as a leaving group in such transformations. The reactivity of the pyridine ring towards nucleophilic attack is influenced by the electronic effects of its substituents.
A notable transformation involving intramolecular SNAr is the rearrangement of 4-amino-3-halopyridines upon reaction with acyl chlorides and triethylamine. acs.org This reaction proceeds through a presumed N-acylated intermediate that undergoes an intramolecular nucleophilic attack of the enolate on the pyridine ring, leading to a formal two-carbon insertion and the formation of pyridin-4-yl α-substituted acetamides in moderate to high yields. acs.org
In intermolecular SNAr reactions, various nucleophiles can displace the bromo substituent. For instance, in a process catalyzed by a Ru(II) complex, 2-bromopyridines can be converted into 2-pyridones. mdpi.com This transformation is thought to proceed via a nucleophilic aromatic substitution of the bromine atom by a carbonate species. mdpi.com The general mechanism for SNAr reactions on pyridine rings often involves the formation of a negatively charged intermediate known as a Meisenheimer complex.
The reaction of 4-aminopyridine (B3432731) with halogens like iodine monochloride (ICl) and iodine monobromide (IBr) highlights the nucleophilic character of the pyridine nitrogen. These reactions can lead to the formation of charge-transfer complexes and ionic species where an iodonium (B1229267) ion is trapped between two 4-aminopyridine rings. acs.orgresearchgate.net
| Reaction Type | Reactants | Key Features | Product Type | Reference |
| Intramolecular SNAr | 4-Amino-3-halopyridines, Acyl chlorides | Rearrangement via N-acylated intermediate | Pyridin-4-yl α-substituted acetamides | acs.org |
| Intermolecular SNAr | 2-Bromopyridines, Carbonate source | Ru(II)-catalyzed | 2-Pyridones | mdpi.com |
| Reaction with Halogens | 4-Aminopyridine, ICl/IBr | Formation of charge-transfer complexes and ionic species | Iodonium ion complexes | acs.orgresearchgate.net |
Hydrodehalogenation Studies
Hydrodehalogenation is a chemical reaction that involves the replacement of a halogen atom with a hydrogen atom, effectively removing the halogen from the molecule. For this compound, this would involve the reductive cleavage of the carbon-bromine bond. Various catalytic systems have been developed for the hydrodehalogenation of aryl and heteroaryl halides.
Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reductive dehalogenation of aryl bromides. organic-chemistry.org This method is often chemoselective, allowing for the removal of a bromo group in the presence of other functional groups. organic-chemistry.org Studies on bromopyridines have shown that debromination over Pd/C is generally faster than over complex palladium catalysts. osti.gov It has also been observed that 3-bromopyridine (B30812) debrominates faster than the 2-isomer. osti.gov
Microwave-assisted, copper-catalyzed hydrodehalogenation offers an alternative approach. acs.org This methodology can be applied to both aryl bromides and chlorides. acs.org Radical hydrodehalogenation of aryl halides can be achieved using a cobalt(I) complex with H₂ as the hydrogen atom donor under mild conditions. acs.org Iron-catalyzed hydrodehalogenation using Fe(acac)₃ and a Grignard reagent as the reductant provides a rapid and chemoselective method for dehalogenating heteroaryl halides. rsc.org Furthermore, a practical method for the radical chain reduction of various aryl bromides and chlorides utilizes sodium hydride and 1,4-dioxane. nih.govnih.gov
| Catalyst/Reagent System | Key Features | Substrate Scope | Reference |
| Palladium on Carbon (Pd/C) | Catalytic hydrogenation, often chemoselective | Aryl bromides, Bromopyridines | organic-chemistry.orgosti.gov |
| Copper(I) Iodide | Microwave-assisted, tandem catalysis | Aryl bromides and chlorides | acs.org |
| Cobalt(I) Complex | Radical hydrodehalogenation with H₂ | Aryl bromides and chlorides | acs.org |
| Iron(III) Acetylacetonate | Rapid and chemoselective | (Hetero)aryl halides | rsc.org |
| Sodium Hydride/1,4-Dioxane | Radical chain reduction | Aryl bromides and chlorides | nih.govnih.gov |
Reactivity of the Amino Functional Group
The exocyclic amino group at the C4 position of this compound is a key functional handle for a variety of chemical transformations, including acylation, alkylation, and participation in rearrangement reactions.
The acylation of the amino group in aminopyridines can be achieved using various acylating agents. An efficient and simple method for the selective acylation of N-tosylhydrazide is catalyzed by 4-aminopyridine or 4-(dimethylamino)pyridine, demonstrating the catalytic role these structures can play. nih.govacs.orgresearchgate.net The reaction of aminopyridines with anhydrides, such as endic anhydride, leads to the chemoselective transformation of the exocyclic amino group to form the corresponding amido acids. researchgate.net
N-alkylation of aminopyridines can be challenging due to the potential for over-alkylation. However, methods for the N-monoalkylation of aminopyridines have been developed. researchgate.net One such process involves the use of a heterogeneous catalyst for the N-alkylation of aminopyridines with alcohols, offering high selectivity towards N-monoalkylated products. google.com The use of an electrochemically generated acetonitrile (B52724) anion allows for the high-yield alkylation of N-Boc-4-aminopyridine under mild conditions. researchgate.net
| Transformation | Reagents | Key Features | Product | Reference |
| Acylation | Acylating agents, 4-Aminopyridine (catalyst) | Catalytic, regioselective | N-Acylated products | nih.govacs.orgresearchgate.net |
| Acylation | Endic anhydride | Chemoselective | Amido acids | researchgate.net |
| N-Alkylation | Alcohols, Heterogeneous catalyst | High selectivity for monoalkylation | N-Monoalkylated aminopyridines | google.com |
| N-Alkylation | Alkyl halides, Electrogenerated base | Mild conditions, high yield (with protection) | N-Alkylated aminopyridines | researchgate.net |
Amino-substituted heterocycles can undergo various rearrangement reactions, often leading to significant structural changes. The Dimroth rearrangement is a classic example, involving the transposition of endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems. wikipedia.org This rearrangement has been observed in 1,2,3-triazoles, pyrimidines, and in the formation of 2-N-alkylated aminopyridines from ylidineketonitriles and primary amines. wikipedia.orgtandfonline.comtandfonline.comchinesechemsoc.org The unexpected observation of the Dimroth rearrangement during the ribosylation of 4-aminopyrimidines further highlights its relevance in heterocyclic chemistry. acs.org
A significant rearrangement involving a 4-aminopyridine scaffold is the reaction of 4-amino-3-halopyridines with acyl chlorides, which proceeds via an intramolecular nucleophilic aromatic substitution to yield pyridin-4-yl α-substituted acetamides. acs.org This reaction represents a formal two-carbon insertion into the pyridine ring.
Multi-Component Reactions (MCRs) Involving this compound Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for the rapid generation of molecular complexity. The functional groups present in this compound make it a suitable candidate for various MCRs.
The Passerini reaction is a well-known three-component reaction between a carboxylic acid, a carbonyl compound (like the aldehyde in the target molecule), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgchemistnotes.com This reaction is one of the oldest isocyanide-based MCRs and has broad applications in combinatorial and medicinal chemistry. wikipedia.orgnih.gov
Another potential MCR is a three-component coupling involving an aldehyde, a 2-aminopyridine (B139424) derivative, and a diazo ester, catalyzed by rhodium(III), to synthesize pyrido[1,2-a]pyrimidin-4-ones. nih.gov The in-situ formation of an imine from the aminopyridine and aldehyde is a key step in this process. nih.gov While specific MCRs utilizing this compound have not been explicitly reported, its constituent functional groups suggest its potential as a substrate in reactions like the Passerini and Ugi reactions, as well as other MCRs designed for the synthesis of complex heterocyclic scaffolds. researchgate.netrsc.orgnih.govresearchgate.net
| MCR Type | Typical Components | Potential Product from this compound | Reference |
| Passerini Reaction | Carboxylic acid, Carbonyl compound, Isocyanide | α-Acyloxy amide derivative | wikipedia.orgchemistnotes.comnih.gov |
| Rh(III)-catalyzed Coupling | Aldehyde, 2-Aminopyridine, Diazo ester | Pyrido[1,2-a]pyrimidin-4-one derivative | nih.gov |
Intramolecular Cyclization and Annulation Pathways
The strategic placement of functional groups in this compound facilitates intramolecular cyclization and annulation reactions, leading to the formation of fused heterocyclic systems.
As previously mentioned, the rearrangement of 4-amino-3-halopyridines with acyl chlorides is a prime example of an intramolecular cyclization, proceeding through an intramolecular SNAr to form a new ring. acs.org
Role As a Building Block in Complex Molecule Synthesis
Precursor in Heterocyclic Scaffold Construction
The compound is an exemplary starting material for the synthesis of fused heterocyclic systems due to the ortho-disposition of its amino and aldehyde groups. This arrangement is a classic motif for intramolecular cyclization strategies leading to the formation of new rings fused to the initial pyridine (B92270) core.
4-Amino-2-bromonicotinaldehyde is an ideal precursor for constructing fused pyrimidine (B1678525) rings, leading to pyridopyrimidines. The reaction of an o-aminoaryl aldehyde with compounds containing an active methylene (B1212753) group, amides, or ureas can lead to the formation of a new pyrimidine ring. For instance, condensation with urea (B33335) or thiourea (B124793) in acidic or basic conditions can yield pyridopyrimidinones or their thio-analogs. sciencescholar.us The general principle of using o-aminopyrimidine aldehydes as synthons for fused pyrimidines is a well-established strategy in heterocyclic chemistry. researchgate.net
Furthermore, while the compound itself is a pyridine derivative, it can be used to build more complex, substituted pyridine systems. The bromo-substituent can be leveraged in cross-coupling reactions to append other pyridine rings or functional groups that can subsequently be elaborated.
Table 1: Representative Cyclization Reactions for Pyrimidine Ring Formation
| Reactant | Catalyst/Conditions | Resulting Scaffold | Reference Analogy |
| Urea | Acid or Base, Heat | Pyridopyrimidin-4(3H)-one | sciencescholar.us |
| Thiourea | Acid or Base, Heat | Pyridopyrimidine-4(3H)-thione | sciencescholar.us |
| Formamide | Reflux | Aminopyridopyrimidine | sciencescholar.ussciencescholar.us |
| Malononitrile (B47326) | Base (e.g., piperidine) | Aminopyridopyridine-carbonitrile | sciencescholar.us |
While the synthesis of a quinoline (B57606) (a benzopyridine) from a pyridine starting material is not a direct pathway, this compound is a key precursor for analogous fused pyridine systems, most notably naphthyridines (pyridopyridines). The Friedländer annulation, a reaction between an o-aminoaryl aldehyde and a compound containing an α-methylene group adjacent to a carbonyl, is a classic method for quinoline and naphthyridine synthesis. By reacting this compound with various ketones or β-ketoesters, a second pyridine ring can be constructed, fused to the original scaffold. sciencescholar.us This reaction provides a straightforward entry into diverse substituted naphthyridine cores, which are themselves important pharmacophores. The synthesis of 4-aminoquinoline (B48711) derivatives is a significant area of research, often starting from substituted anilines, but the construction of fused systems from aminopyridine aldehydes follows similar chemical principles. nih.gov
Contribution to Polyheteroaromatic Architectures and Rigid Planar Structures
The planarity of the pyridine ring combined with the ability to build additional fused aromatic rings makes this compound a valuable contributor to the synthesis of polyheteroaromatic architectures. These extended, rigid, and planar structures are of interest in materials science for their potential electronic and photophysical properties. Sequential reactions, such as an initial cyclization to form a naphthyridine followed by a Suzuki or Stille coupling at the bromine position, can be employed to systematically extend the aromatic system. This allows for the creation of large, well-defined, and rigid molecular platforms.
Strategic Intermediate for Chemical Library Development
The trifunctional nature of this compound makes it an excellent scaffold for the development of chemical libraries for high-throughput screening. Each functional group can be addressed with a high degree of chemoselectivity.
Aldehyde Group : Can undergo condensation, Wittig reactions, or reductive amination to introduce a wide range of substituents.
Amino Group : Can be acylated, alkylated, or used as a nucleophile in cyclization reactions.
Bromo Group : Serves as a versatile handle for numerous palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, vinyl, alkynyl, or amino groups.
This orthogonal reactivity allows for the generation of a large number of diverse analogs from a single intermediate, which is a key strategy in modern medicinal chemistry and drug discovery. sciencescholar.usgoogle.com The synthesis of libraries of fused pyrimidines and other heterocycles often relies on such versatile starting materials. sciencescholar.ussciencescholar.us
Utility in the Synthesis of Specific Compound Classes (e.g., Naphthyridines, Imidazo[1,2-a]pyridines)
The compound is particularly useful for synthesizing specific classes of fused heterocycles that are prevalent in pharmaceuticals.
Naphthyridines : As previously mentioned, the Friedländer synthesis using this compound as the o-aminoaldehyde component is a direct and efficient route to 1,8-naphthyridines (if the numbering of the starting material is considered as 4-amino-3-formylpyridine). Research has demonstrated the synthesis of 4-amino-1,8-naphthyridine-3-carbonitrile derivatives from related 4-aminonicotinonitrile (B111998) precursors, highlighting the viability of this cyclization strategy. sciencescholar.ussciencescholar.us
Imidazo[1,2-a]pyridines : The direct synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold typically requires a 2-aminopyridine (B139424) as the starting material, which undergoes condensation with an α-haloketone or a related three-component reaction. organic-chemistry.orgresearchgate.net Since this compound possesses a 4-amino group, it is not a direct precursor for the standard synthesis of imidazo[1,2-a]pyridines. However, its structural motifs are highly relevant for other fused imidazole (B134444) systems. For example, it could be a precursor to imidazo[4,5-b]pyridines following modification and cyclization, a scaffold for which synthetic methods have also been developed. rsc.org
Advanced Spectroscopic and Structural Elucidation Research of 4 Amino 2 Bromonicotinaldehyde
High-Resolution Spectroscopic Techniques for Research Insights
A combination of high-resolution spectroscopic methods provides a detailed electronic and structural map of 4-Amino-2-bromonicotinaldehyde.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H NMR provides critical information about the electronic environment of the protons. The aromatic region of the spectrum is of particular interest, where the chemical shifts of the pyridine (B92270) ring protons are influenced by the electron-donating amino group and the electron-withdrawing aldehyde and bromo substituents.
Based on known substituent effects on pyridyl systems, the proton ortho to the amino group (H-5) would be expected to appear at a lower chemical shift (more upfield) due to the +R effect of the amino group. Conversely, the proton adjacent to the aldehyde (H-6) would likely be found at a higher chemical shift (more downfield) owing to the -I and -R effects of the formyl group.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.8-10.2 | Singlet |
| Pyridine Ring H-6 | ~8.0-8.4 | Doublet |
| Pyridine Ring H-5 | ~6.5-6.9 | Doublet |
| Amino (-NH₂) | ~5.0-6.0 | Broad Singlet |
Note: This is an interactive data table based on predicted values. Actual experimental values may vary.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbon of the aldehyde would be the most downfield signal, typically appearing in the 190-200 ppm range. The carbon atoms of the pyridine ring will have distinct chemical shifts influenced by the attached functional groups.
Further structural confirmation and assignment can be achieved through two-dimensional (2D) NMR experiments. For instance, Correlation Spectroscopy (COSY) would reveal the coupling between the H-5 and H-6 protons of the pyridine ring. nih.gov Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be invaluable in correlating the proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for an unambiguous assignment of all ¹H and ¹³C signals.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, these techniques can confirm the presence of the key functional moieties and offer insights into potential intermolecular interactions, such as hydrogen bonding.
Key expected vibrational frequencies include:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H stretching | 3300-3500 (typically two bands) |
| Aldehyde (-CHO) | C=O stretching | 1680-1710 |
| Pyridine Ring | C=C and C=N stretching | 1400-1600 |
| C-Br Bond | C-Br stretching | 500-650 |
Note: This is an interactive data table of predicted vibrational frequencies. Actual experimental values may vary.
The precise position and shape of the N-H and C=O stretching bands can indicate the presence and strength of hydrogen bonding in the solid state or in concentrated solutions. Conformational analysis, particularly concerning the orientation of the aldehyde group relative to the pyridine ring, could also be investigated through detailed analysis of the vibrational spectra, potentially aided by computational modeling.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, the molecular ion peak in the mass spectrum would confirm the compound's molecular formula (C₆H₅BrN₂O). The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is particularly useful for analyzing the purity of a sample and identifying any reaction byproducts or impurities. nih.gov By separating the components of a mixture before they enter the mass spectrometer, individual compounds can be isolated and fragmented. This allows for the structural elucidation of even minor impurities that may be present in the synthesized this compound, which is crucial for quality control in many applications. Common impurities could arise from incomplete reactions or side reactions during its synthesis.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable information about the connectivity and electronic structure of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles.
This technique would also reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonds between the amino group of one molecule and the aldehyde or pyridine nitrogen of a neighboring molecule. researchgate.net The bromine atom may also participate in halogen bonding interactions. rsc.org Such information is invaluable for understanding the solid-state properties of the compound and for rationalizing the data obtained from vibrational spectroscopy. Although a crystal structure for this specific compound is not publicly available as of late 2025, the technique remains the gold standard for solid-state structural elucidation.
Integrated Spectroscopic Data Analysis and Automated Elucidation Methodologies
The most robust structural confirmation comes from the integrated analysis of all available spectroscopic data. The information from NMR, IR/Raman, and MS is complementary. For example, the molecular formula determined by MS can be used to guide the interpretation of NMR and IR spectra.
Modern approaches to structural elucidation often involve the use of automated software platforms. These programs can take raw spectroscopic data as input and propose possible chemical structures that are consistent with all the data. By comparing the experimental spectra with spectra predicted for candidate structures, these automated systems can significantly accelerate the process of structural verification and even aid in the elucidation of unknown compounds. For a molecule like this compound, such an integrated approach would provide the highest level of confidence in its structural assignment.
Theoretical and Computational Chemistry Investigations of 4 Amino 2 Bromonicotinaldehyde
Computational Approaches to Molecular Recognition and Interaction Mechanisms (e.g., Docking Studies for Binding Modes)
Computational docking studies are a powerful tool for predicting the binding orientation and affinity of a small molecule, such as 4-Amino-2-bromonicotinaldehyde, to the active site of a target protein. This method is instrumental in drug discovery and molecular recognition studies, providing insights into the plausible interaction mechanisms at a molecular level. The process involves the generation of various conformations of the ligand and positioning them within the binding pocket of a receptor, followed by the scoring of these poses to estimate the strength of the interaction, often expressed as a binding energy.
In a hypothetical docking study, researchers would prepare the three-dimensional structure of this compound and the target protein. The docking simulation would then predict the most stable binding mode, highlighting key molecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The bromine atom and the amino group of this compound would be of particular interest, as they can participate in specific interactions that contribute to binding affinity and selectivity. The results would be presented in a table summarizing the binding energy and the interacting residues of the protein.
Hypothetical Docking Interaction Data for this compound
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Not Available | Not Available | Not Available | Not Available |
Note: This table is for illustrative purposes only, as specific docking data for this compound is not available in the reviewed literature.
Global Chemical Reactivity Descriptors and Stability Predictions
Global chemical reactivity descriptors, derived from Density Functional Theory (DFT) calculations, are crucial for understanding the intrinsic reactivity and stability of a molecule. These descriptors provide a quantitative measure of a molecule's tendency to react and can predict its behavior in chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, chemical potential, and the electrophilicity index.
A comprehensive computational study dedicated to calculating the global chemical reactivity descriptors for this compound has not been identified in the current scientific literature. Such a study would involve optimizing the molecular geometry of the compound using a suitable level of theory and basis set, followed by the calculation of its electronic properties.
The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Chemical hardness (η) and softness (S) are related to the HOMO-LUMO gap and quantify the molecule's resistance to deformation of its electron cloud. The chemical potential (μ) measures the escaping tendency of electrons, and the electrophilicity index (ω) provides a measure of the energy lowering of a molecule when it is saturated with electrons.
Calculated Global Reactivity Descriptors for this compound
| Parameter | Symbol | Value |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Not Available |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Not Available |
| Energy Gap | ΔE | Not Available |
| Chemical Hardness | η | Not Available |
| Chemical Potential | µ | Not Available |
| Electrophilicity Index | ω | Not Available |
Note: The values in this table are pending experimental or computational studies on this compound.
The insights gained from these descriptors would be valuable for predicting the reactive sites of this compound and understanding its stability, which is essential information for its synthesis, handling, and potential applications.
Future Research Directions and Perspectives for 4 Amino 2 Bromonicotinaldehyde
Development of Novel and Sustainable Synthetic Routes
The current accessibility of 4-Amino-2-bromonicotinaldehyde is primarily through multi-step syntheses, which may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.
Greener Synthetic Approaches: Exploration of green chemistry principles could lead to more sustainable routes. This includes the use of renewable starting materials, greener solvents, and catalytic methods to minimize waste and energy consumption. nih.gov For instance, methods for the sustainable synthesis of pyridine (B92270) bases from glycerol (B35011) are being investigated and could potentially be adapted. researchgate.net
Catalytic Methodologies: The development of novel catalytic systems, such as those based on earth-abundant metals like cobalt, could offer more economical and sustainable pathways to substituted pyridines. rsc.org Research into palladium-catalyzed cross-coupling reactions could also be extended to develop more efficient syntheses. nih.gov
Mechanochemical Synthesis: Ball milling has emerged as a sustainable technique for organic transformations, offering a solvent-free and energy-efficient alternative to traditional methods. acs.org Investigating the mechanochemical synthesis of this compound could lead to a highly efficient and environmentally friendly production method.
| Potential Sustainable Synthetic Approach | Key Advantages | Relevant Research Area |
| Glycerol-based Synthesis | Utilizes a renewable feedstock. | Sustainable chemistry, biomass conversion. researchgate.net |
| Cobalt-catalyzed Cycloaddition | Employs an earth-abundant and economical metal catalyst. | Green catalysis, heterocyclic synthesis. rsc.org |
| Mechanochemistry (Ball Milling) | Solvent-free, reduced energy consumption, high efficiency. | Green chemistry, solid-state synthesis. acs.org |
Exploration of Undiscovered Reactivity Pathways and Derivatives
The trifunctional nature of this compound presents a rich landscape for exploring novel chemical reactions and synthesizing a diverse library of derivatives.
Selective Functionalization: A key challenge and opportunity lies in the selective functionalization of the three reactive sites. Research should focus on developing orthogonal protection and activation strategies to precisely control reactions at the aldehyde, amino, and bromo-substituted positions.
Cross-Coupling Reactions: The bromine atom at the 2-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. rsc.orgsigmaaldrich.com This would allow for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, leading to a vast array of novel derivatives. The reactivity of 2-bromopyridines in such reactions is well-established and provides a strong foundation for this research. wikipedia.orgnih.govmdpi.com
Condensation and Cyclization Reactions: The aldehyde and amino groups are poised for condensation and subsequent cyclization reactions to form fused heterocyclic systems. For example, reaction with active methylene (B1212753) compounds could lead to the formation of novel pyridopyrimidine or other fused bicyclic structures. The synthesis of pyridine-based heterocycles through such strategies is a well-trodden path with significant potential for generating novel bioactive molecules. scispace.com
Integration with Advanced Catalysis and Flow Chemistry
Modern synthetic technologies like advanced catalysis and flow chemistry can offer significant advantages in the synthesis and derivatization of this compound.
Flow Chemistry Synthesis: Continuous flow chemistry offers enhanced safety, scalability, and reproducibility for many chemical transformations. rsc.orgacs.org Developing a flow-based synthesis of this compound and its derivatives would be a significant step towards its large-scale production and application. ethernet.edu.etuc.pt Flow processes are particularly well-suited for handling hazardous reagents and intermediates that may be involved in the synthesis of complex heterocycles.
Catalyst Development: The pyridine nitrogen and the amino group in this compound can act as directing groups in transition-metal-catalyzed C-H functionalization reactions. beilstein-journals.orgrsc.org This could enable the direct introduction of functional groups at other positions on the pyridine ring, bypassing the need for pre-functionalized starting materials.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. Investigating the application of photoredox catalysis for the functionalization of this compound could open up new avenues for creating complex molecules under mild conditions. acs.org
Computational Design of New Reactions and Functionalized Analogs
Computational chemistry provides a powerful tool for predicting the reactivity of molecules and designing new functional analogs.
Reactivity Prediction: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure and predict the reactivity of the different functional groups in this compound. acs.org This can help in designing selective reactions and understanding reaction mechanisms.
Design of Functional Analogs: Computational screening can be employed to design new analogs of this compound with tailored electronic and steric properties for specific applications. nih.gov For instance, by modeling the interaction of different derivatives with biological targets, it may be possible to design novel drug candidates. nih.gov
Spectroscopic and Thermodynamic Properties: Computational studies can also predict spectroscopic properties (e.g., NMR, IR spectra) and thermodynamic parameters, which are crucial for characterizing new compounds and understanding their stability. rsc.org
| Computational Approach | Application to this compound | Potential Outcome |
| Density Functional Theory (DFT) | Modeling electronic structure and reaction pathways. | Prediction of regioselectivity, understanding reaction mechanisms. acs.org |
| Molecular Docking | Simulating interactions with biological targets. | Design of potential new therapeutic agents. nih.gov |
| Virtual Screening | In silico evaluation of a large library of derivatives. | Identification of promising candidates for synthesis and testing. nih.gov |
Potential for Advanced Materials Science Applications
The unique electronic and structural features of this compound make it an attractive building block for the synthesis of advanced functional materials.
Covalent Organic Frameworks (COFs): The aldehyde and amino functionalities are ideal for the construction of imine-linked Covalent Organic Frameworks (COFs). nih.govnih.govrsc.org The resulting pyridine-based COFs could exhibit interesting properties for applications in gas storage, separation, and catalysis. researchgate.netrsc.org The bromine atom could be further functionalized post-synthesis to tune the properties of the COF.
Organic Electronics: Pyridine-containing molecules are known to have applications in organic electronics. acs.org Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as electron-transport materials.
Functional Polymers: The versatile reactivity of this compound allows for its incorporation into various polymer backbones. This could lead to the development of new functional polymers with tailored thermal, mechanical, and electronic properties. Pyridine-containing polybenzoxazines, for example, exhibit high thermal stability. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
